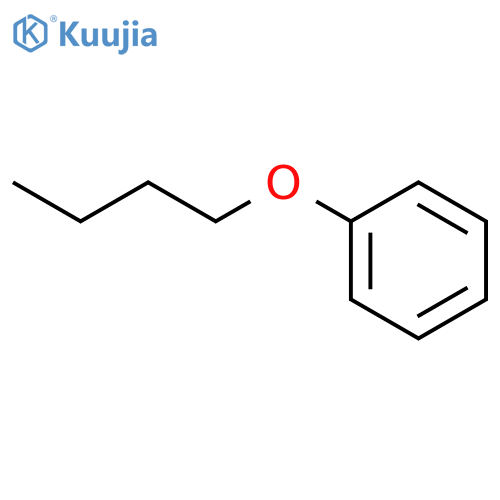Cas no 1126-79-0 (n-Butyl phenyl ether)
n-ブチルフェニルエーテル(n-Butyl phenyl ether)は、化学式C10H14Oで表される有機化合物です。この化合物は、フェノールとn-ブタノールのエーテル化反応により合成され、無色から淡黄色の液体として得られます。高い熱安定性と優れた溶媒特性を持ち、有機合成反応や工業プロセスにおいて溶媒や中間体として広く利用されます。特に、極性と非極性の両方の物質に対する溶解性に優れており、反応媒体としての有用性が高いです。また、比較的低毒性であるため、実験室や産業用途での取り扱いが容易という利点があります。

n-Butyl phenyl ether structure
商品名:n-Butyl phenyl ether
n-Butyl phenyl ether 化学的及び物理的性質
名前と識別子
-
- n-Butyl phenyl ether
- n-Butoxybenzene
- Butyl Phenyl Ether
- Butoxybenzene
- Benzene,butoxy
- Butoxyphenyl
- Ether,butyl phenyl
- n-butyloxybenzene
- Phenyl butyl ether
- J-002817
- BRN 1635559
- F87431
- CS-0204434
- Q27279741
- NSC 8467
- AI3-00446
- MFCD00009438
- B0927
- BUTYLOXYBENZENE
- F0001-0276
- AS-81526
- SCHEMBL36192
- NS00023653
- A802631
- Ether, butyl phenyl
- AKOS002710507
- DTXSID0022149
- FT-0623298
- WLN: 4OR
- N-BUTYL-PHENYL-ETHER
- 1126-79-0
- Benzene, butoxy-
- butoxy-benzene
- 1-Phenoxybutane
- Butyl phenyl ether, 99%
- 4-06-00-00558 (Beilstein Handbook Reference)
- EINECS 214-426-1
- UNII-H804A5426K
- phenyl n-butyl ether
- H804A5426K
- NSC-8467
- n-Butylphenylether
- BAA12679
- NSC8467
- (butyloxy)benzene
- benzene, n-butoxy-
- DB-041112
- DTXCID202149
-
- MDL: MFCD00009438
- インチ: 1S/C10H14O/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
- InChIKey: YFNONBGXNFCTMM-UHFFFAOYSA-N
- ほほえんだ: CCCCOC1=CC=CC=C1
- BRN: 1635559
計算された属性
- せいみつぶんしりょう: 150.10400
- どういたいしつりょう: 150.104
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 84.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 9.2A^2
じっけんとくせい
- 色と性状: 無色の液体で、芳香のにおいがします。
- 密度みつど: 0.935 g/mL at 25 °C(lit.)
- ゆうかいてん: −19 °C (lit.)
- ふってん: 210°C(lit.)
- フラッシュポイント: 華氏温度:179.6°f< br / >摂氏度:82°C< br / >
- 屈折率: n20/D 1.497(lit.)
- PSA: 9.23000
- LogP: 2.86550
- ようかいせい: エタノール、エーテル、アセトンに溶け、水に溶けない。
n-Butyl phenyl ether セキュリティ情報
- ヒント:に警告
- 危害声明: H227-H303
- 警告文: P210-P280-P312-P370+P378-P403+P235-P501
- 危険物輸送番号:UN3082 - class 9 - PG 3 - DOT NA1993 - Environmentally hazardous substances, liquid, n.o.s. HI: all (not BR)
- WGKドイツ:2
- 危険カテゴリコード: 51/53
- セキュリティの説明: S24/25
- RTECS番号:KN5300000
-
危険物標識:

- ちょぞうじょうけん:高温、火花、炎、火元から離れてください。使用しない場合は容器を閉じたままにします。密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。
- セキュリティ用語:S24/25
- TSCA:Yes
n-Butyl phenyl ether 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
n-Butyl phenyl ether 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Oakwood | 001072-5g |
n-Butyl phenyl ether |
1126-79-0 | 99% | 5g |
$10.00 | 2024-07-19 | |
| TRC | N301381-100mg |
Butyloxybenzene |
1126-79-0 | 100mg |
$ 50.00 | 2022-06-03 | ||
| Life Chemicals | F0001-0276-1g |
n-Butyl phenyl ether |
1126-79-0 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-223848A-500g |
Butyl phenyl ether, |
1126-79-0 | ≥98% | 500g |
¥1745.00 | 2023-09-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B871395-5ml |
Butyl Phenyl Ether |
1126-79-0 | 99% | 5ml |
¥68.00 | 2022-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153006-5ml |
n-Butyl phenyl ether |
1126-79-0 | >99.0%(GC) | 5ml |
¥64.90 | 2023-09-04 | |
| Fluorochem | 001072-1ml |
n-Butyl phenyl ether |
1126-79-0 | 99% | 1ml |
£10.00 | 2022-03-29 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X77535-5ml |
N-BUTYLPHENYLETHER |
1126-79-0 | 99% | 5ml |
¥58.0 | 2023-09-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B871395-25ml |
Butyl Phenyl Ether |
1126-79-0 | 99% | 25ml |
¥249.00 | 2022-09-02 | |
| TRC | N301381-500mg |
Butyloxybenzene |
1126-79-0 | 500mg |
$ 65.00 | 2022-06-03 |
n-Butyl phenyl ether 関連文献
-
Julian Keupp,Johannes P. Dürholt,Rochus Schmid Faraday Discuss. 2021 225 324
-
2. Aromatic rearrangements in the benzene series. Part 4. Intramolecularity of both the ortho- and para-rearrangements of benzyl phenyl ether as shown by labelling experimentsLionel S. Hart,Catherine R. Waddington J. Chem. Soc. Perkin Trans. 2 1985 1607
-
3. 820. Acid-catalysed rearrangements of alkyl aryl ethers. Part III. Rearrangements in the presence of aluminium bromide; the mechanism of such rearrangementsM. J. S. Dewar,N. A. Puttnam J. Chem. Soc. 1959 4090
-
Biao Yin,Manlin Fu,Lei Wang,Jiang Liu,Qing Zhu Chem. Commun. 2020 56 3293
-
5. Rearrangement of alkyl phenyl ethers to alkylphenols in the presence of cation-exchanged montmorillonite (M n+-mont)Jun-ichi Tateiwa,Takahiro Nishimura,Hiroki Horiuchi,Sakae Uemura n+-mont). Jun-ichi Tateiwa Takahiro Nishimura Hiroki Horiuchi Sakae Uemura J. Chem. Soc. Perkin Trans. 1 1994 3367
推奨される供給者
Amadis Chemical Company Limited
(CAS:1126-79-0)n-Butyl phenyl ether

清らかである:99%
はかる:500g
価格 ($):296.0